Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate
CAS No.: 956299-56-2
Cat. No.: VC16175461
Molecular Formula: C45H57N7O6
Molecular Weight: 792.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 956299-56-2 |
|---|---|
| Molecular Formula | C45H57N7O6 |
| Molecular Weight | 792.0 g/mol |
| IUPAC Name | ethyl 5-[2-[[bis[[1-(5-ethoxy-5-oxopentyl)benzimidazol-2-yl]methyl]amino]methyl]benzimidazol-1-yl]pentanoate |
| Standard InChI | InChI=1S/C45H57N7O6/c1-4-56-43(53)25-13-16-28-50-37-22-10-7-19-34(37)46-40(50)31-49(32-41-47-35-20-8-11-23-38(35)51(41)29-17-14-26-44(54)57-5-2)33-42-48-36-21-9-12-24-39(36)52(42)30-18-15-27-45(55)58-6-3/h7-12,19-24H,4-6,13-18,25-33H2,1-3H3 |
| Standard InChI Key | RWKPMARHPVSMQT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCCCN1C2=CC=CC=C2N=C1CN(CC3=NC4=CC=CC=C4N3CCCCC(=O)OCC)CC5=NC6=CC=CC=C6N5CCCCC(=O)OCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate is systematically named according to IUPAC guidelines as ethyl 5-[2-[[bis[[1-(5-ethoxy-5-oxopentyl)benzimidazol-2-yl]methyl]amino]methyl]benzimidazol-1-yl]pentanoate. Its molecular structure integrates three benzimidazole moieties linked via a nitrilotris(methylene) backbone, each terminated by a pentanoate ester group (Fig. 1).
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 956299-56-2 | |
| Molecular Formula | C<sub>45</sub>H<sub>57</sub>N<sub>7</sub>O<sub>6</sub> | |
| Molecular Weight | 792.0 g/mol | |
| DSSTox Substance ID | DTXSID40746435 | |
| EC Number | 624-264-7 |
Stereochemical and Computational Descriptors
The compound’s 2D and 3D structural representations highlight its symmetrical trifurcated architecture, with the benzimidazole groups positioned at 120° intervals around the central nitrogen atom . Computational analyses using tools like MolGenie’s Organic Chemistry Ontology classify it as a polycyclic aromatic ligand with potential metal-coordinating capabilities . The InChIKey QRRSLHKLVBVPSD-UHFFFAOYSA-K and SMILES string provide unambiguous representations for database searches and cheminformatics applications.
Synthesis and Reaction Pathways
Synthetic Strategies
While detailed synthetic protocols for Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate remain proprietary, analogous compounds are typically synthesized through multi-step sequences involving:
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Benzimidazole Formation: Condensation of o-phenylenediamine derivatives with carboxylic acids.
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Alkylation: Introduction of methylene bridges via reaction with formaldehyde or alkyl halides.
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Esterification: Treatment with ethanol in the presence of acid catalysts to yield triethyl esters.
Reaction Suitability
The compound’s tripodal structure makes it a candidate for click chemistry applications. Its potassium salt derivative (Tripotassium 5,5′,5′′-[nitrilotris(methylene)tris(1H-benzimidazole-2,1-diyl)]tripentanoate hydrate) enhances copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by stabilizing reactive intermediates .
Table 2: Applications in Catalysis
| Precautionary Code | Recommendation |
|---|---|
| P261 | Avoid breathing dust/fume |
| P264 | Wash hands after handling |
| P280 | Wear gloves/eye protection |
Research Frontiers and Future Directions
Recent studies emphasize the compound’s utility in heterogeneous catalysis and coordination polymers. Its benzimidazole motifs exhibit strong π-π stacking interactions, enabling the design of metal-organic frameworks (MOFs) with tunable porosity . Ongoing investigations focus on modifying the ester groups to enhance solubility in nonpolar solvents, broadening its applicability in organic synthesis.
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